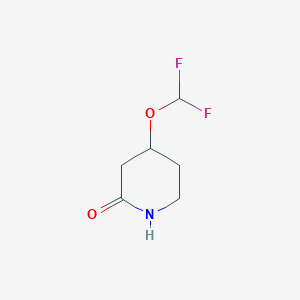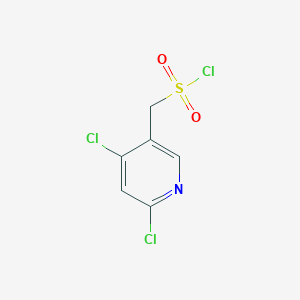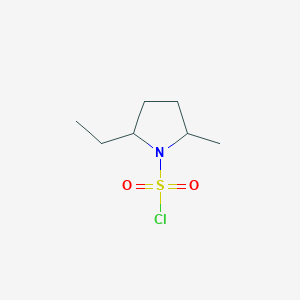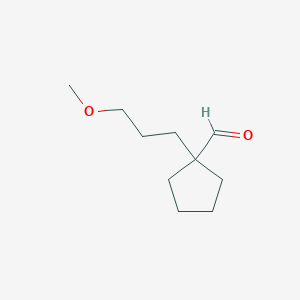
1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a 3-methoxypropyl group and an aldehyde functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with 3-methoxypropylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include an inert atmosphere, low temperatures, and the use of an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like hydrobromic acid (HBr) or sulfuric acid (H2SO4).
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, respectively.
Applications De Recherche Scientifique
1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and reactivity.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the compound can undergo oxidation-reduction reactions, playing a role in redox biology. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(3-Methoxypropyl)cyclopentane-1-carbaldehyde can be compared with other cyclopentane derivatives, such as:
Cyclopentanone: Lacks the methoxypropyl and aldehyde groups, making it less reactive in certain chemical transformations.
Cyclopentane-1-carbaldehyde: Similar structure but without the methoxypropyl group, leading to different reactivity and applications.
1-Methylcyclopentane-1-carbaldehyde: Contains a methyl group instead of a methoxypropyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-12-8-4-7-10(9-11)5-2-3-6-10/h9H,2-8H2,1H3 |
Clé InChI |
MOSJYNUSBFBYCN-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1(CCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


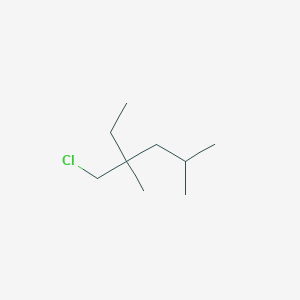
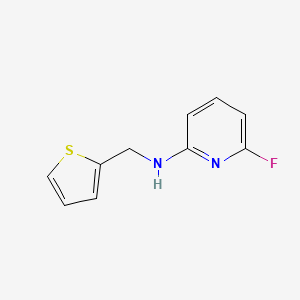
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)

![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
